2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide is a synthetic organic compound classified as a benzothiazole derivative. This class of compounds is recognized for its diverse biological activities, making it a focal point in medicinal chemistry research. The unique structural features of this compound, particularly the trifluoromethoxy group and the benzothiazole ring, contribute to its distinct chemical properties and potential therapeutic applications. Its molecular formula is C₉H₈F₃N₃O₂S, and it has been studied for various biological effects, including anticonvulsant activity and enzyme inhibition .
The synthesis of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide typically involves several key steps:
The synthetic routes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.
The molecular structure of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide features:
The compound has a molecular weight of approximately 251.24 g/mol. Its structural formula can be represented as follows:
2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethoxy group and benzothiazole ring facilitate binding to these targets, potentially modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function through binding interactions .
Relevant data on melting point, boiling point, and specific reactivity profiles should be obtained from experimental studies for precise applications.
2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide has potential applications in various scientific fields:
Benzothiazole derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural adaptability. The core structure—a benzene ring fused with a thiazole ring—provides a stable aromatic platform amenable to diverse functional group modifications, enabling interactions with multiple biological targets [2] [3]. Early milestones include the identification of 2-aminobenzothiazole as a pharmacophore in riluzole (approved for amyotrophic lateral sclerosis in 1996), which demonstrated neuroprotective effects via glutamate release inhibition and sodium channel blockade [6] [10]. Subsequent research revealed broader therapeutic potential: frentizole (immunosuppressant) and tioxidazole (anthelmintic) underscored the scaffold’s applicability beyond neurology [2].
In oncology, benzothiazoles gained prominence as kinase inhibitors. Compound BLZ945 (a CSF1R inhibitor, IC₅₀ = 1 nM) advanced to Phase II trials for solid tumors, validating 2-aminobenzothiazole’s role in modulating tumor-associated macrophages [2]. Hybrid derivatives further expanded utility—for instance, dual-acting cholinesterase-H3 receptor ligands for Alzheimer’s disease [6]. The evolution reflects strategic scaffold optimization: bioisosteric replacements (e.g., aniline → benzothiazole) and appendage diversification to enhance target affinity and pharmacokinetics [3] [10].
Table 1: Key Benzothiazole Derivatives in Clinical Development
Compound | Therapeutic Area | Primary Target | Development Status |
---|---|---|---|
Riluzole | Neurodegeneration | Glutamate receptors | Approved (ALS) |
BLZ945 | Oncology | CSF1R kinase | Phase II |
Frentizole | Autoimmunity | Unknown (immunosuppressant) | Approved (RA/SLE) |
Contilisant | Alzheimer’s disease | AChE & H3 receptor | Preclinical |
The 6-trifluoromethoxy (-OCF₃) moiety imparts distinct physicochemical and pharmacological advantages over unsubstituted or halogenated analogs. Electronically, the trifluoromethoxy group exhibits strong -I (inductive withdrawal) and moderate +R (resonance donation) effects, creating a polarized region that enhances interactions with hydrophobic enzyme pockets [5] [6]. This is evidenced by riluzole (2-amino-6-trifluoromethoxybenzothiazole), where the -OCF₃ group contributes to:
Biostructural studies reveal that the -OCF₃ group engages in chalcogen bonding with protein residues (e.g., backbone carbonyls of kinases), augmenting binding affinity. In kinase inhibitors like compound 4 (CSF1R IC₅₀ = 4.0 nM), the trifluoromethoxy group occupies a hydrophobic cleft adjacent to the ATP-binding site, displacing water molecules to improve enthalpy-driven binding [2]. Similarly, in neurology, the -OCF₃ moiety in riluzole analogs reduces cerebellar cGMP levels, antagonizing excitatory amino acid neurotransmission [5].
Table 2: Impact of 6-Substituents on Benzothiazole Pharmacology
6-Substituent | CSF1R IC₅₀ (nM) | Log P | Metabolic Half-life (h) |
---|---|---|---|
-OCF₃ | 4.0 | 3.1 | 4.2 |
-OCH₃ | 6.8 | 2.1 | 1.8 |
-F | 8.2 | 2.5 | 3.5 |
-Cl | 12.4 | 2.9 | 3.9 |
Acetamide (-NHCOCH₃) conjugation to benzothiazoles addresses key challenges in CNS drug design: bioavailability and target engagement kinetics. The acetamide group serves as a conformational lock via intramolecular H-bonding with the benzothiazole nitrogen, reducing rotational freedom and enhancing membrane diffusion [7] [9]. For 2-amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, this modification:
In neuropharmacology, acetamide-functionalized benzothiazoles exhibit multimodal actions. Riluzole-derived analogs inhibit glutamate release in striatal synaptosomes (IC₅₀ = 0.8 μM) and potentiate GABAergic transmission—effects attributed to the acetamide’s mimicry of endogenous neurotransmitters [5] [7]. Molecular dynamics simulations confirm stable interactions: the acetamide carbonyl forms a 2.9-Å H-bond with Tyr394 of the NMDA receptor GluN1 subunit, while the trifluoromethoxy group stabilizes the binding pocket via van der Waals contacts [5] [7]. This dual pharmacophore strategy underpins the design of multi-target ligands for complex diseases like Alzheimer’s, where compound 3s (pyrrolidinyl-acetamide-benzothiazole) inhibits AChE (IC₅₀ = 6.7 μM), BuChE (IC₅₀ = 2.35 μM), and H3 receptors (Kᵢ = 0.036 μM) simultaneously [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1